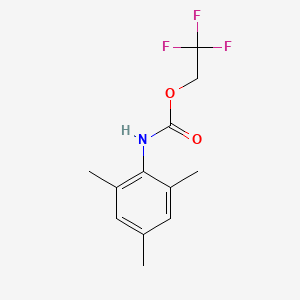
2,2,2-Trifluoroethyl mesitylcarbamate
Descripción general
Descripción
2,2,2-Trifluoroethyl mesitylcarbamate is a chemical compound with the molecular formula C9H9F3NO2. It is a colorless liquid that is miscible with water and many organic solvents. This compound is primarily used in the synthesis of pharmaceuticals and as a reagent in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl mesitylcarbamate typically involves the reaction of mesityl isocyanate with 2,2,2-trifluoroethanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is maintained at around 0°C to 25°C.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized equipment to handle larger volumes and ensure consistent quality. The process involves continuous monitoring and control of reaction parameters to achieve high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,2-Trifluoroethyl mesitylcarbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoroethyl mesitylcarbamate is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of pharmaceuticals, where it serves as an intermediate in the production of various drugs. Additionally, it is used as a reagent in organic synthesis to introduce trifluoroethyl groups into target molecules.
Mecanismo De Acción
The mechanism by which 2,2,2-trifluoroethyl mesitylcarbamate exerts its effects depends on the specific reaction it is involved in. The molecular targets and pathways involved are specific to the type of reaction being carried out.
Comparación Con Compuestos Similares
2,2,2-Trifluoroethyl mesitylcarbamate is unique in its trifluoroethyl group, which imparts distinct chemical properties compared to other carbamates. Similar compounds include:
Ethyl mesitylcarbamate: Lacks the trifluoroethyl group, resulting in different reactivity and physical properties.
Methyl mesitylcarbamate: Contains a methyl group instead of trifluoroethyl, leading to variations in chemical behavior.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-(2,4,6-trimethylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c1-7-4-8(2)10(9(3)5-7)16-11(17)18-6-12(13,14)15/h4-5H,6H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXPBBVKZUIZRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)OCC(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801204263 | |
| Record name | 2,2,2-Trifluoroethyl N-(2,4,6-trimethylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801204263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087788-81-5 | |
| Record name | 2,2,2-Trifluoroethyl N-(2,4,6-trimethylphenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087788-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoroethyl N-(2,4,6-trimethylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801204263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


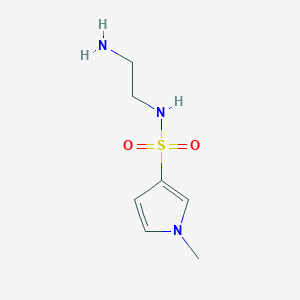
![4-[2-(Acetylamino)ethoxy]-3-methoxybenzoic acid](/img/structure/B1519226.png)
![[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B1519227.png)
![4-hydroxy-1-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1519230.png)
![3-[3-(Aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea](/img/structure/B1519231.png)
![1-(4-{2-[4-(2-Aminoethyl)phenoxy]ethyl}piperazin-1-yl)ethan-1-one](/img/structure/B1519234.png)
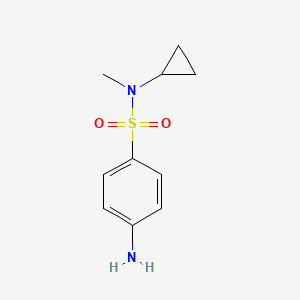
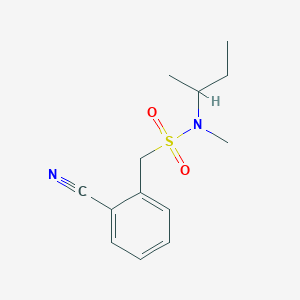
propylamine](/img/structure/B1519240.png)
![(3-{[Ethyl(methyl)amino]methyl}phenyl)methanamine](/img/structure/B1519242.png)
![4-[(2-Bromophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1519243.png)
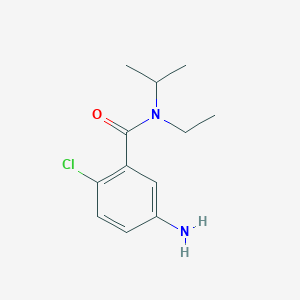
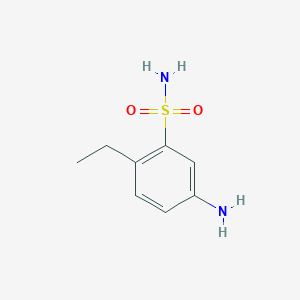
![1-[Ethyl(propan-2-yl)carbamoyl]piperidine-4-carboxylic acid](/img/structure/B1519247.png)
